molecular formula C8H11FN2 B1328931 Hydrazine, (2-fluorophenethyl)- CAS No. 32607-85-5

Hydrazine, (2-fluorophenethyl)-

Cat. No. B1328931
CAS RN: 32607-85-5
M. Wt: 154.18 g/mol
InChI Key: NCGQVGWZVYGGIS-UHFFFAOYSA-N
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Description

Hydrazine, (2-fluorophenethyl)-, is a chemical compound with the formula C6H5CH2NHNH2. It is a colorless, flammable liquid that is widely used as a propellant in rocket engines and as a reagent in chemical synthesis. Hydrazine is also used as an intermediate in the production of pharmaceuticals, dyes, and other chemicals. It is a highly reactive compound and has been used in a wide range of scientific research applications.

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

Hydrazine is a strong reductant widely used in various industries but poses significant health risks due to its high acute toxicity. To mitigate these risks, research has focused on developing sensitive detection methods. For instance, studies have created ratiometric fluorescent probes that can specifically sense hydrazine via intramolecular charge transfer pathways. These probes can detect hydrazine in environmental water systems and biological samples like HeLa cells and zebrafish, showcasing their versatility and potential for wide application (Zhu et al., 2019).

Advances in Fluorescent Probes

Further advancements in fluorescent probes have led to the development of highly selective and sensitive probes that can detect hydrazine in multifarious environments. These next-generation probes offer fast and intuitive fluorescence transformation, enhancing their practical applicability in various fields such as soil analysis, two-photon tissue imaging, and real-time spray-based sensing (Jung et al., 2019).

Development of Fluorescent Probes for Hydrazine

The demand for efficient hydrazine detection has led to a surge in the development of fluorescent probes. These probes are designed to exhibit high sensitivity and selectivity, capitalizing on hydrazine's unique chemical characteristics. The probes' designs are informed by the structures and spectral properties of fluorophores, enabling effective sensing and imaging of hydrazine (Nguyen et al., 2018).

Applications in Live Cells

The need for rapid detection of toxic industrial chemicals like hydrazine has also spurred the creation of ratiometric fluorescence probes. These probes facilitate hydrazine determination in live cells, offering a promising avenue for monitoring industrial chemicals in biological samples (Fan et al., 2012).

Safety and Hazards

Hydrazine is highly toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It is highly flammable and can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause cancer .

Future Directions

There is a growing interest in the study of hydrazine-based compounds due to their potential applications in various fields . For instance, they are being explored for their use in rocket propulsion systems due to their desirable characteristics such as high energy density, stability, reliable ignition, high thrust-weight ratio, reactivity, efficiency, specific impulse, and storage stability at room temperature .

Biochemical Analysis

Biochemical Properties

Hydrazine, (2-fluorophenethyl)-, plays a significant role in biochemical reactions due to its reactive hydrazine group. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonyl-containing compounds, where Hydrazine, (2-fluorophenethyl)-, forms hydrazones through nucleophilic addition reactions . This interaction is crucial in the modification of biomolecules and can affect various metabolic pathways.

Cellular Effects

Hydrazine, (2-fluorophenethyl)-, has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Hydrazine, (2-fluorophenethyl)-, has been reported to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of Hydrazine, (2-fluorophenethyl)-, involves several key steps. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, Hydrazine, (2-fluorophenethyl)-, can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can have various physiological effects. Additionally, Hydrazine, (2-fluorophenethyl)-, can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydrazine, (2-fluorophenethyl)-, can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to Hydrazine, (2-fluorophenethyl)-, in in vitro or in vivo studies has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Hydrazine, (2-fluorophenethyl)-, vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, Hydrazine, (2-fluorophenethyl)-, can be toxic and cause adverse effects, including liver and kidney damage, neurotoxicity, and even death . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations.

Metabolic Pathways

Hydrazine, (2-fluorophenethyl)-, is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the oxidation of the hydrazine group, leading to the formation of reactive intermediates that can further react with cellular components . This compound can also affect the levels of metabolites by inhibiting or activating key enzymes in metabolic pathways, thereby altering the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of Hydrazine, (2-fluorophenethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of Hydrazine, (2-fluorophenethyl)-, within specific tissues can influence its overall activity and function, with higher concentrations observed in metabolically active tissues such as the liver and brain.

Subcellular Localization

Hydrazine, (2-fluorophenethyl)-, exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . The subcellular localization of Hydrazine, (2-fluorophenethyl)-, is crucial for its interaction with specific biomolecules and its overall biochemical activity within the cell .

properties

IUPAC Name

2-(2-fluorophenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGQVGWZVYGGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186303
Record name Hydrazine, (2-fluorophenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32607-85-5
Record name (2-Fluorophenethyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032607855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2-fluorophenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-FLUOROPHENETHYL)HYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8MJG8P8KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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